molecular formula C14H17NS B14202586 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole CAS No. 832155-11-0

2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole

Cat. No.: B14202586
CAS No.: 832155-11-0
M. Wt: 231.36 g/mol
InChI Key: QCMPVRDKGHMMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a 2,6-diethylphenyl group and a 4-methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole typically involves the reaction of 2,6-diethylphenyl isothiocyanate with α-bromoacetone under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions generally include the use of a solvent such as ethanol or acetonitrile and a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diethylphenyl isothiocyanate: A precursor in the synthesis of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole.

    2,6-Diethylphenyl isocyanate: Another related compound with different reactivity and applications.

    2,6-Dimethylphenyl isocyanate: Similar in structure but with methyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a diethylphenyl group and a methyl group on the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

832155-11-0

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

2-(2,6-diethylphenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C14H17NS/c1-4-11-7-6-8-12(5-2)13(11)14-15-10(3)9-16-14/h6-9H,4-5H2,1-3H3

InChI Key

QCMPVRDKGHMMOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2=NC(=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.